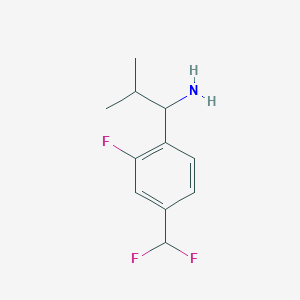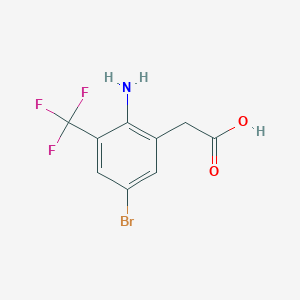
3-(4,4,4-Trifluorobutoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4,4-Trifluorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 It is a benzaldehyde derivative where the benzene ring is substituted with a trifluorobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-Trifluorobutoxy)benzaldehyde typically involves the reaction of 4,4,4-trifluorobutanol with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with benzaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4,4,4-Trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4,4,4-Trifluorobutoxy)benzoic acid.
Reduction: 3-(4,4,4-Trifluorobutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-(4,4,4-Trifluorobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluorobutoxy group can impart desirable properties to the final products.
Biology: The compound can be used in the development of new biochemical probes or as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 3-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In general, the trifluorobutoxy group can influence the compound’s reactivity and interaction with other molecules. For example, in biochemical applications, the trifluorobutoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to the development of new drugs or diagnostic tools.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a trifluorobutoxy group.
3,4,5-Trifluorobenzaldehyde: Contains three fluorine atoms directly attached to the benzene ring.
4-(4,4,4-Trifluorobutoxy)benzaldehyde: Similar structure but with the trifluorobutoxy group in a different position on the benzene ring.
Uniqueness
3-(4,4,4-Trifluorobutoxy)benzaldehyde is unique due to the specific positioning of the trifluorobutoxy group, which can influence its chemical properties and reactivity. This unique structure can make it more suitable for certain applications compared to its analogs, particularly in the synthesis of complex organic molecules and pharmaceuticals.
特性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
3-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2 |
InChIキー |
VKUZNGHQUXHQFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCC(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)


![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)









